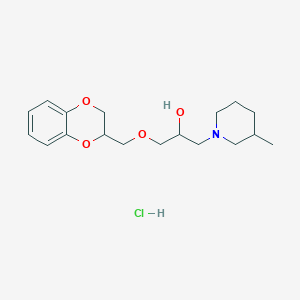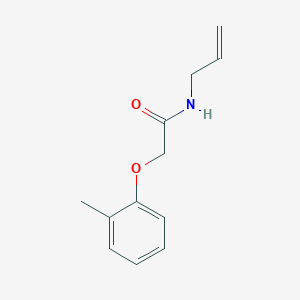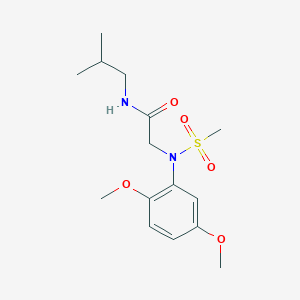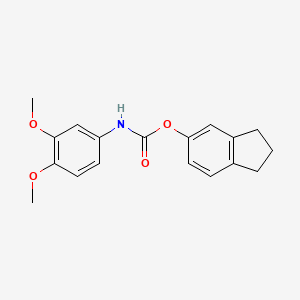![molecular formula C17H16ClNO6 B5218980 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde, also known as CNPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CNPPB is a potent blocker of the volume-regulated anion channel (VRAC), which plays a crucial role in cellular homeostasis and has been implicated in various physiological and pathological processes. In
Mechanism of Action
The mechanism of action of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde involves its binding to the VRAC channel pore, which prevents the flow of anions through the channel. This inhibition leads to the accumulation of intracellular chloride and a decrease in cell volume. The reduction in cell volume can trigger various cellular responses, including the activation of signaling pathways and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of VRAC activity. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been used to study the role of VRAC in synaptic transmission and neuronal excitability. In immune cells, this compound has been used to investigate the role of VRAC in T-cell activation and cytokine secretion.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde for lab experiments is its potent and selective inhibition of VRAC activity. This specificity allows researchers to study the role of VRAC in various cellular processes without affecting other ion channels. However, this compound has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of this compound exposure to minimize these effects.
Future Directions
There are several future directions for research involving 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is the development of more potent and selective VRAC inhibitors. These inhibitors could be used to study the role of VRAC in various cellular processes and to develop potential therapeutic strategies for diseases associated with VRAC dysfunction. Another area of interest is the investigation of the role of VRAC in cancer metastasis. Recent studies have suggested that VRAC plays a critical role in cancer cell migration and invasion, and VRAC inhibitors such as this compound could be used to develop new therapies for metastatic cancer.
Synthesis Methods
The synthesis of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 3-chloro-1,2-propanediol to form 4-[3-(3-methoxybenzaldehyde)propoxy] -3-chloro-1,2-propanediol. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-chloro-1,2-propanediol. Finally, the chloro group is replaced with an aldehyde group using sodium borohydride and acetic acid to produce this compound.
Scientific Research Applications
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been used extensively in scientific research as a VRAC blocker. VRAC is a ubiquitously expressed channel that plays a critical role in the regulation of cell volume, cell proliferation, and apoptosis. VRAC has been implicated in various physiological and pathological processes, including cancer, inflammation, and ischemia. This compound has been shown to inhibit VRAC activity in a variety of cell types, including cancer cells, neurons, and immune cells. This inhibition has been used to study the role of VRAC in various cellular processes and to develop potential therapeutic strategies for diseases associated with VRAC dysfunction.
properties
IUPAC Name |
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6/c1-23-17-9-12(11-20)3-5-16(17)25-8-2-7-24-15-6-4-13(19(21)22)10-14(15)18/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMODADNEIDKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5218899.png)

![3-(2-fluorophenyl)-5-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5218906.png)

![5-{5-[3-(4-fluorophenyl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218928.png)
![1-(cyclopropylcarbonyl)-4-[4-(2-isoxazolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5218931.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5218932.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5218945.png)

![methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5218959.png)
![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)